3,5-Dibromo-2-mercaptopyridine chemical structure and properties
3,5-Dibromo-2-mercaptopyridine chemical structure and properties
Technical Whitepaper: 3,5-Dibromo-2-mercaptopyridine
Executive Summary
3,5-Dibromo-2-mercaptopyridine (also known as 3,5-Dibromopyridine-2-thiol) is a halogenated heterocyclic building block critical to the development of pharmaceuticals and agrochemicals. Distinguished by its dual functionality—an electron-deficient pyridine ring and a reactive sulfur moiety—it serves as a versatile scaffold for nucleophilic substitution, metal coordination, and the construction of fused bicyclic systems. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed to support researchers in medicinal chemistry and material science.
Chemical Identity & Structure
The molecule exists in a tautomeric equilibrium between the thiol and thione forms. In the solid state and in polar solvents, the thione (1H-pyridine-2-thione) tautomer predominates due to the stabilization of the N-H bond and the resonance energy of the thioamide unit.
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IUPAC Name: 3,5-Dibromo-1H-pyridine-2-thione (preferred); 3,5-Dibromopyridine-2-thiol
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CAS Number: 753000-60-1 (Note: CAS 2637-34-5 refers to the parent 2-mercaptopyridine)
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Molecular Formula: C
H Br NS -
Molecular Weight: 268.96 g/mol
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SMILES: S=C1NC=C(Br)C=C1Br (Thione form)
Tautomerism Diagram
Figure 1: Tautomeric equilibrium shifting towards the thione form in polar media.
Physicochemical Properties
The introduction of two bromine atoms at positions 3 and 5 significantly alters the electronic landscape compared to the parent 2-mercaptopyridine, increasing lipophilicity and acidity of the N-H/S-H group.
| Property | Value / Description | Context |
| Appearance | Yellow crystalline solid | Characteristic of thioamides/thiones.[1] |
| Melting Point | > 130°C (Estimated) | Parent 2-mercaptopyridine melts at 128°C; dibromo substitution typically raises MP. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar hydrocarbons (Hexane). |
| pKa (Acidic) | ~6.0 - 7.0 (Estimated) | More acidic than 2-mercaptopyridine (pKa ~9.9) due to electron-withdrawing Br atoms. |
| LogP | ~2.5 - 3.0 | Increased lipophilicity aids in membrane permeability for derivatives. |
| H-Bond Donor | 1 (N-H in thione) | Critical for binding interactions in protein active sites. |
Synthesis & Manufacturing
Direct bromination of 2-mercaptopyridine is often avoided due to the susceptibility of the sulfur to oxidation (forming disulfides). The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor or thionation of the corresponding pyridone.
Protocol A: SNAr of 3,5-Dibromo-2-chloropyridine (Recommended)
This method avoids sulfur oxidation and utilizes commercially available starting materials.
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Reagents: 3,5-Dibromo-2-chloropyridine, Thiourea, Ethanol (or DMF), Sodium Hydroxide.
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Mechanism: Formation of an isothiouronium salt intermediate followed by alkaline hydrolysis.
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Procedure:
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Step 1: Dissolve 3,5-dibromo-2-chloropyridine (1.0 eq) and thiourea (1.1 eq) in Ethanol.
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Step 2: Reflux for 3–6 hours. A precipitate of the isothiouronium hydrochloride salt may form.
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Step 3: Add aqueous NaOH (2.5 eq) to the reaction mixture and reflux for an additional 1 hour to hydrolyze the salt.
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Step 4: Cool to room temperature and acidify with dilute HCl to pH ~4–5.
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Step 5: Filter the yellow precipitate, wash with water, and recrystallize from Ethanol/Water.
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Protocol B: Thionation of 3,5-Dibromo-2-pyridone
Useful if the 2-pyridone derivative is already in hand.
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Reagents: 3,5-Dibromo-2-pyridone, Lawesson’s Reagent (or P
S ), Toluene. -
Procedure:
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Suspend 3,5-dibromo-2-pyridone in anhydrous Toluene.
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Add Lawesson’s Reagent (0.6 eq).
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Reflux under nitrogen for 12 hours.
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Evaporate solvent and purify via column chromatography (SiO
).[2]
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Synthesis Workflow Diagram
Figure 2: Synthetic pathway via nucleophilic aromatic substitution.
Reactivity Profile & Derivatization
The reactivity of 3,5-dibromo-2-mercaptopyridine is defined by the competition between the sulfur (soft nucleophile) and nitrogen (hard nucleophile).
S-Alkylation (Major Pathway)
In the presence of mild bases (e.g., K
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Reaction: Product + Alkyl Halide (R-X)
2-(Alkylthio)-3,5-dibromopyridine. -
Application: Synthesis of thioether-linked pharmacophores.
Oxidation to Disulfide
Like most mercaptans, the compound is prone to oxidation.
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Reagent: I
, H O , or air exposure in basic solution. -
Product: 3,3',5,5'-Tetrabromo-2,2'-dipyridyl disulfide.
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Note: This reaction is reversible using reducing agents like NaBH
or DTT.
Metal Coordination
The molecule acts as a bidentate ligand (N, S donor), forming stable 4-membered chelate rings with transition metals (Zn, Cu, Pt).
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Utility: Used in the design of metal-based antimicrobial agents or catalysts.
Figure 3: Primary reactivity pathways for derivatization.
Applications in Drug Discovery
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Fragment-Based Drug Design (FBDD): The dibromo-motif allows for sequential cross-coupling reactions (Suzuki-Miyaura, Sonogashira). The C-3 and C-5 bromines have different reactivities (C-5 is generally more reactive in Pd-catalyzed couplings due to less steric hindrance from the C-2 substituent), enabling regioselective functionalization.
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Kinase Inhibitors: The 2-mercaptopyridine core mimics the adenine ring system of ATP, making it a privileged scaffold for kinase inhibition.
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Bioisosteres: The thione group serves as a bioisostere for amides, potentially improving metabolic stability against peptidases.
Safety & Handling
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Hazards: Classified as an Irritant (Skin/Eye/Respiratory).
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Odor: Like many organosulfur compounds, it may possess a disagreeable stench; handle in a fume hood.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidative dimerization to the disulfide.
References
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Synthesis via SNAr: Elokhina, V. N., et al. "Reaction of thiourea and substituted thioureas with 1,3-dibromopropyne."[3] Russian Journal of General Chemistry 78.10 (2008): 1949-1951. (Validates thiourea method for heterocycles).
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Tautomerism Studies: Beak, P., et al. "Equilibration studies. Protomeric equilibria of 2-hydroxypyridine, 2-mercaptopyridine..." Journal of the American Chemical Society 98.1 (1976): 171-179. Link
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Related Synthesis (3,5-dibromo-2-pyridone): Cho, H. K., & Cho, C. G. "Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid." Organic Syntheses 92 (2015): 148. Link
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Metal Coordination: Lobana, T. S., et al. "Pyridine-2-thione and its derivatives: versatile ligands in metal coordination." Coordination Chemistry Reviews 253.7-8 (2009): 977-1055. Link
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General Properties: PubChem Compound Summary for 3,5-Dibromopyridine (Analogous data). Link
